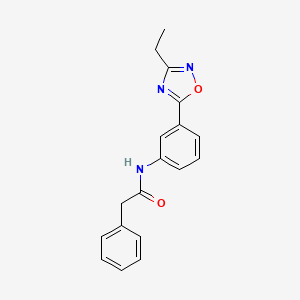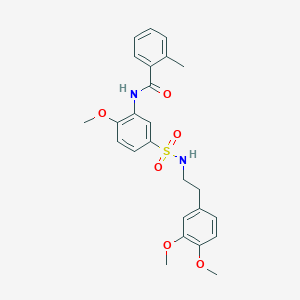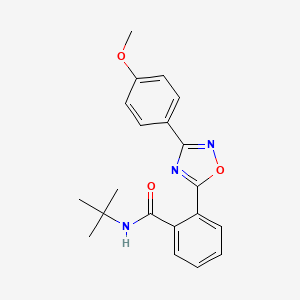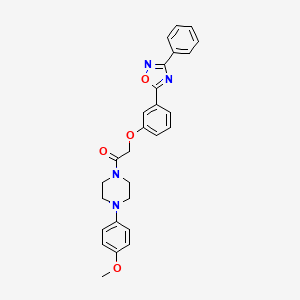
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that has recently gained attention in scientific research. It is a member of the benzamide family and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research.
作用机制
The exact mechanism of action of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is still under investigation. However, it has been found to inhibit certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene regulation. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects, which may be beneficial in treating neurological disorders. In addition, it has been shown to have antibacterial and antiviral properties.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity in animal studies, which is a desirable characteristic for a potential drug candidate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
未来方向
There are several future directions for research on 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, there is potential for the synthesis of analogs of this compound, which may have improved potency and selectivity for certain targets.
合成方法
The synthesis of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves a multi-step process. The starting material is 3,4-dimethylphenylacetic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the desired benzaldehyde. The benzaldehyde is then reacted with 2-chlorobenzoyl chloride to form the final product.
科学研究应用
2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been found to have potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent, with promising results in inhibiting the growth of certain cancer cells. It has also been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential use in treating bacterial and viral infections.
属性
IUPAC Name |
2-chloro-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-9-10-16(12-15(14)2)20(17-6-5-11-23-13-17)24-21(25)18-7-3-4-8-19(18)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSFEYUJWDRANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)




![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)



![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
